4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine
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Overview
Description
4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, piperidine, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized through the Robinson-Gabriel synthesis by dehydrating 2-acylaminoketones . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrimidine ring via a cyclization reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazole, piperidine, and pyrimidine derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules such as:
Isoxazoles: These compounds share the oxazole ring structure and exhibit similar biological activities.
Imidazoles: These compounds have a similar nitrogen-containing ring and are used in various medicinal applications.
Pyrazoles: These compounds also contain a nitrogen heterocycle and are studied for their pharmacological properties.
Uniqueness
What sets 4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and enhance its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-11-19(24-28-15)21(26)25-9-7-16(8-10-25)13-27-20-12-18(22-14-23-20)17-5-3-2-4-6-17/h2-6,11-12,14,16H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWZONJZXYROLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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